1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by its unique fused ring structure, which combines a pyrazole and a pyridine ring. This compound belongs to the broader class of pyrazolopyridines, which are notable for their diverse biological activities and potential applications in pharmaceuticals. The compound's molecular formula is and it has been studied extensively for its structural features and reactivity.
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is classified under the category of organic compounds, specifically as a heterocyclic compound. It is documented in various chemical databases such as PubChem, where it is identified by the Compound ID (CID) 20259118. The compound is recognized for its role in medicinal chemistry and its potential as a bioactive agent, particularly in the context of kinase inhibition and other therapeutic applications .
The synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of substituted hydrazines with appropriate pyridine derivatives. The synthesis typically requires careful control of reaction conditions to yield the desired product efficiently.
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a bicyclic structure that incorporates both a pyrazole and a pyridine ring. The carboxylic acid group at the 4-position contributes to its acidity and reactivity.
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
The reactivity of this compound is influenced by the presence of the carboxylic acid group, which can serve as both a nucleophile and electrophile in different reaction contexts.
The mechanism of action for 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid primarily revolves around its ability to inhibit specific kinases involved in various cellular processes. These kinases play critical roles in signaling pathways related to cell growth and differentiation.
Relevant data from experimental studies indicate that variations in substituents on the pyrazolo[3,4-b]pyridine framework can significantly affect these properties .
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has garnered attention for its potential applications in medicinal chemistry:
The versatility of this compound highlights its significance in both academic research and pharmaceutical applications .
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core typically employs cyclocondensation between 5-aminopyrazoles and 1,3-dicarbonyl equivalents. These reactions leverage the dual nucleophilic character of the aminopyrazole (N1 and C4) to form the bicyclic system. A classic approach involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with ethyl acetoacetate under acidic conditions (acetic acid, reflux), yielding ethyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in ~70% yield after 8 hours [2] [7]. This method reliably constructs the core but faces limitations in regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.
Modifications using ortho-substituted pyridine precursors offer alternative routes. 2-Chloronicotinonitrile derivatives undergo nucleophilic displacement at C2 with hydrazine, followed by spontaneous cyclization via attack of the hydrazino nitrogen at the cyano group. This sequence efficiently provides 3-amino-1H-pyrazolo[3,4-b]pyridines, which can be hydrolyzed to carboxylic acids [6] [7]. Microwave-assisted protocols significantly enhance this approach, reducing reaction times from hours to minutes (15 min at 50°C) while improving yields to >95% [7].
Table 1: Traditional Cyclocondensation Methods for Core Synthesis
Aminopyrazole Component | Carbonyl Component | Conditions | Product (Yield) |
---|---|---|---|
5-Amino-3-methyl-1-phenylpyrazole | Ethyl acetoacetate | HOAc, reflux, 8 h | Ethyl 1,3-dimethyl-5-carboxylate (70%) |
6-Hydrazino-4-methyl-2-chloronicotinonitrile | Acetylacetone | i-PrOH, reflux, 3 h | 4-Methyl-6-(3,5-dimethylpyrazolyl)-2-chloronicotinonitrile (82%) |
5-Amino-3-methylpyrazole | Pyruvic acid + 4-MeOC₆H₄CHO | HOAc, Δ, 30 min | 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid (4b) (75%) |
Regioselective modification of the core scaffold is critical for diversifying the pharmacological profile. N1 functionalization typically employs alkylation, arylation, or reductive amination strategies. Alkylation of the pyrazole nitrogen is best achieved using alkyl halides in the presence of mild bases (K₂CO₃) in polar aprotic solvents (DMF, 60°C), selectively yielding N1-alkylated products without significant O-alkylation byproducts. This approach was utilized to synthesize 1-(pyridin-3-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 929974-39-0), demonstrating compatibility with heteroaromatic halides [3].
C3 modification exploits the inherent reactivity of substituents at this position. 3-Amino derivatives undergo regioselective acylation or carbamoylation under mild conditions. For example, treatment of 3-amino-1,4-dimethyl-6-(3,5-dimethylpyrazol-1-yl)-1H-pyrazolo[3,4-b]pyridine with cyclopropanecarbonyl chloride in benzene containing triethylamine yields the corresponding amide in 80% yield without competing N1 reactions [6]. Electrophilic aromatic substitution is less common due to the electron-deficient nature of the ring, though directed ortho-metalation strategies enable C5/C6 functionalization when a directing group (e.g., amide) is present at C3.
Table 2: Regioselective Functionalization Examples
Position | Starting Material | Reagent | Conditions | Product (Yield) |
---|---|---|---|---|
N1 | 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 3-(Chloromethyl)pyridine | DMF, K₂CO₃, 60°C, 12 h | 1-(Pyridin-3-ylmethyl)-6-(pyridin-3-yl) derivative (CAS 929974-39-0) |
C3 | 3-Amino-1,4-dimethyl-6-(3,5-dimethylpyrazol-1-yl)-1H-pyrazolo[3,4-b]pyridine | Cyclopropanecarbonyl chloride | Benzene, Et₃N, reflux, 2 h | N-[6-(3,5-Dimethylpyrazolyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide (80%) |
Multicomponent reactions (MCRs) provide efficient access to highly functionalized derivatives from simple precursors. The Doebner-Ugi sequence exemplifies this strategy: initial Doebner condensation of 5-amino-3-methylpyrazole, aldehyde, and pyruvic acid generates 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which subsequently undergo Ugi four-component reactions (Ugi-4CR) with aldehydes, amines, and isocyanides [5] [9]. This sequence introduces four diversity points:
Optimization revealed that a DMF/MeOH (1:2) mixture at 70°C for 48 hours provides optimal yields (65-85%) for the Ugi step, overcoming solubility limitations of the carboxylic acid intermediates. This approach generated a 23-compound library of pyrazolo[3,4-b]pyridine-4-carboxamides bearing peptidomimetic chains, useful for biological screening [5].
Another innovative MCR employs aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole catalyzed by Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ under solvent-free conditions (100°C, 3-5 h). This sequence constructs complex bis-indolyl pyrazolo[3,4-b]pyridines in a single step via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism, achieving yields >90% [10].
Recent advances emphasize sustainability through solvent-free conditions and reusable catalysts. The nano-magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst exemplifies this trend, enabling pyrazolo[3,4-b]pyridine synthesis without solvents at 100°C [10]. Characterization by FT-IR, XRD, and SEM confirms its structure, with phosphonate groups enhancing acidity and metal sites (Cr³⁺) facilitating carbonyl activation. The catalyst maintains activity over five cycles (yield drop <5%), separated magnetically for reuse.
Microwave irradiation significantly reduces energy consumption and reaction times. Cyclocondensation of 2-chloro-3-cyanopyridines with hydrazine hydrate under microwave irradiation (50°C, 15 min) achieves near-quantitative yields compared to thermal methods (reflux, 8 h, 70-80%) [7]. Water has also emerged as a viable solvent for certain cyclocondensations, though substrate solubility can limit applicability.
Table 3: Green Synthesis Methodologies
Method | Catalyst/Medium | Conditions | Advantages | Yield Range |
---|---|---|---|---|
Solvent-free MCR | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (20 mg) | 100°C, 3-5 h | Magnetic separation, 5x reusability, no solvent waste | 90-95% |
Microwave-assisted cyclization | None (neat) | 50°C, 15 min, 300 W | Energy efficiency, reduced reaction time | >95% |
Aqueous-phase cyclocondensation | SDS micelles | Reflux, 6 h | Biocompatible medium, mild conditions | 70-85% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1